molecular formula C18H27N3O2 B6623715 N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide

N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide

カタログ番号 B6623715
分子量: 317.4 g/mol
InChIキー: NEBOFJFPLGJIGM-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide, commonly known as CPP-115, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been used clinically for over two decades. CPP-115 has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.

作用機序

CPP-115 works by inhibiting the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The increased levels of GABA resulting from CPP-115 administration have several biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased seizure activity, and reduced drug-seeking behavior in addiction models. In addition, CPP-115 has been shown to improve cognitive function and social behavior in animal models of autism spectrum disorders.

実験室実験の利点と制限

CPP-115 has several advantages for use in laboratory experiments. It has a well-established synthesis method, and its mechanism of action is well understood. In addition, CPP-115 has been shown to be effective in reducing seizures and preventing addiction relapse in animal models. However, there are also limitations to its use, including the need for careful dosing due to its potential toxicity and the need for further research to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for the study of CPP-115. One area of research is the development of more potent and selective GABA-AT inhibitors. Another area of research is the investigation of the therapeutic potential of CPP-115 in other neurological disorders, such as anxiety and depression. Finally, further research is needed to determine the safety and efficacy of CPP-115 in human clinical trials.

合成法

CPP-115 can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis method has been well established and has been described in detail in several scientific publications.

科学的研究の応用

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and autism spectrum disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizures and preventing addiction relapse. In addition, CPP-115 has been shown to improve social behavior in animal models of autism spectrum disorders.

特性

IUPAC Name

N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14(22)13-20-9-11-21(12-10-20)18(23)19-17-7-5-16(6-8-17)15-3-2-4-15/h5-8,14-15,22H,2-4,9-13H2,1H3,(H,19,23)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBOFJFPLGJIGM-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C3CCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C3CCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。